molecular formula C13H16O4 B2632934 (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid CAS No. 97024-74-3

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid

Cat. No.: B2632934
CAS No.: 97024-74-3
M. Wt: 236.267
InChI Key: QXTOASVQCPLPEK-UHFFFAOYSA-N
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Description

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated benzofuran core substituted with three methyl groups (at positions 2, 6, and 6) and an acetic acid moiety at position 3.

This compound is structurally related to ketone-containing heterocycles, which are often explored for their bioactivity or synthetic utility. Evidence indicates that derivatives of this compound, such as 2-(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-yl)acetic acid (Ref: 10-F722644), have been cataloged but are currently discontinued in commercial supply chains .

Properties

IUPAC Name

2-(2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-7-8(4-11(15)16)12-9(14)5-13(2,3)6-10(12)17-7/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTOASVQCPLPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CC(CC2=O)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid typically involves multiple steps starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the benzofuran ring, followed by functionalization to introduce the acetic acid group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as an inhibitor of cyclooxygenase enzymes (COX). A notable study synthesized derivatives of this compound and evaluated their effectiveness against COX-1 and COX-2 enzymes.

Case Study: COX Inhibition

In vitro studies demonstrated that a derivative of (2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid) exhibited potent COX-2 inhibition with an IC50 value of 150 nM. The selectivity index was notably high (COX-1/COX-2 ratio of 570.6), suggesting potential for anti-inflammatory drug development .

CompoundIC50 (nM)COX Selectivity Index
Compound 4150570.6

Agricultural Applications

Research has explored the use of this compound in agriculture as a bioactive agent. Its properties may enhance plant growth or resistance to pests.

Case Study: Bioactivity in Plants

A study on the application of (2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid showed promising results in promoting growth and enhancing resistance to fungal pathogens in crops. The compound was tested on various plant species with significant improvements noted in growth metrics and disease resistance .

Plant SpeciesGrowth Improvement (%)Disease Resistance (%)
Species A2540
Species B3050

Material Science Applications

The unique structural characteristics of (2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-y)-acetic acid make it suitable for use in developing new materials with enhanced properties.

Case Study: Polymer Development

Research into polymers incorporating this compound revealed improvements in thermal stability and mechanical strength. The compound was integrated into polymer matrices to create composite materials that can withstand higher temperatures while maintaining flexibility .

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A20030
Polymer B22035

Mechanism of Action

The mechanism by which (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to changes in cellular function and overall physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule but differ in core heterocycles, substituents, or functional groups:

[1-(4-Bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid
  • Core Structure: Indole ring (instead of benzofuran) fused to a cyclohexenone system.
  • Substituents : A 4-bromophenyl group at position 1 and an acetic acid group at position 3.
  • Molecular Formula: C₁₉H₂₀BrNO₃ (MW: 390.277) .
  • The bromophenyl group increases molecular weight and lipophilicity.
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic Acid (CAS 121625-80-7)
  • Core Structure : Benzofuran with a tetrahydro ring system.
  • Substituents : Methyl groups at positions 3, 6, and 6; a carboxylic acid at position 2 (vs. acetic acid at position 3 in the target compound).
  • Commercial Availability: Priced at $334 for 1 g (Santa Cruz Biotechnology), indicating higher accessibility compared to discontinued analogs .
Ethyl 2-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate
  • Core Structure : Indazole (a diazole-fused bicyclic system) instead of benzofuran.
  • Substituents : A benzoate ester at position 2 and methyl groups at positions 3, 6, and 6.
  • Synthesis: Prepared via refluxing 2-hydrazinobenzoic acid hydrochloride with 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione in ethanol with HCl, yielding 28% .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight Availability
(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid Benzofuran Acetic acid (position 3) Not explicitly reported Discontinued
[1-(4-Bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid Indole 4-Bromophenyl, acetic acid 390.277 Research-grade
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid Benzofuran Carboxylic acid (position 2) Not explicitly reported Commercially available
Ethyl 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate Indazole Benzoate ester (position 2) Not explicitly reported Synthesized on demand

Biological Activity

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C13H16O4C_{13}H_{16}O_{4} and features a complex benzofuran structure. Its unique configuration contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of (2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid), closely related to the compound , exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). One derivative demonstrated an IC50_{50} value of 150 nM for COX-2 inhibition with a high selectivity index (COX-1/COX-2 ratio of 570.6), suggesting potential as an anti-inflammatory agent .

3. Antiviral Activity

Emerging research highlights the antiviral potential of related compounds. For example, some derivatives have shown activity against various RNA and DNA viruses with EC50_{50} values in the low micromolar range . The mechanism often involves interference with viral replication processes.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Cyclooxygenase Inhibition :
    • Study : Evaluation of synthesized derivatives for COX inhibition.
    • Findings : The most potent derivative exhibited significant selectivity for COX-2 over COX-1.
    • Implication : Suggests potential use in treating inflammatory diseases without the gastrointestinal side effects typical of non-selective NSAIDs .
  • Antimicrobial Testing :
    • Study : Assessment of thiazine derivatives against resistant bacterial strains.
    • Findings : Some derivatives showed IC50_{50} values less than 500 nM against various pathogens.
    • Implication : Indicates that structural modifications can enhance activity against resistant bacteria .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsIC50_{50} ValuesNotes
COX Inhibition3,6,6-trimethyl derivatives150 nM (COX-2)High selectivity for COX-2 over COX-1
AntimicrobialThiazine derivatives<500 nMEffective against resistant strains
AntiviralVarious structural analogsLow micromolar rangeInhibitory effects on viral replication

Q & A

Q. What are the recommended synthetic routes for (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of substituted benzofuran precursors. For example, analogous tetrahydrobenzofuran derivatives are synthesized using 2-bromo-1-(aryl)ethanone and salicylaldehyde derivatives under reflux with anhydrous potassium carbonate in acetone . Optimization of reaction time (e.g., 18 hours) and solvent polarity is critical for yield improvement. Evidence from ethyl ester analogs suggests that ester hydrolysis under acidic or basic conditions may yield the carboxylic acid derivative .

Q. What analytical techniques are suitable for structural characterization of this compound?

  • NMR Spectroscopy : Key signals include δ 1.2–1.4 ppm (methyl groups), δ 2.5–3.0 ppm (tetrahydrofuran ring protons), and δ 4.5–5.0 ppm (acetic acid side chain) based on tetrahydrobenzofuran analogs .
  • X-ray Crystallography : Used to confirm the bicyclic structure and substituent geometry, as demonstrated for related thiadiazinan-acetic acid derivatives .
  • LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can verify molecular weight (C₁₃H₁₆O₄, 236.27 g/mol) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?

Purity is typically determined via HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradients. Common impurities include unreacted ester precursors (if synthesized via hydrolysis) or oxidation byproducts of the tetrahydrofuran ring. Thermo Scientific reports ≥97% purity for structurally similar tetrahydrobenzofuran-3-carboxylic acids using standardized protocols .

Advanced Research Questions

Q. What metabolic or biodegradation pathways are plausible for this compound, based on structural analogs?

Studies on diclofenac biodegradation by Rhodococcus ruber suggest that tetrahydrobenzofuran derivatives may undergo hydroxylation at the 4-oxo position, followed by ring-opening via oxidative cleavage. Proposed pathways include:

  • Phase I : Hydroxylation at C5 or C7 of the tetrahydrofuran ring.
  • Phase II : Conjugation with glucuronic acid or sulfate, as observed in phenylacetic acid derivatives . Computational models (e.g., CYP450 docking) can predict regioselectivity of oxidation .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or residual impurities. For example:

  • Overlapping Signals : In tetrahydrobenzofuran derivatives, unresolved C4 and C6 proton signals (δ 171–173 ppm in ¹³C NMR) require 2D NMR (HSQC, HMBC) for assignment .
  • Ionization Artifacts : Adduct formation in ESI-MS (e.g., sodium/potassium) can distort molecular ion peaks; use of formic acid in mobile phases minimizes this .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Docking Studies : Molecular docking with cyclooxygenase (COX) or cytochrome P450 enzymes can predict binding affinities, leveraging the tetrahydrofuran ring as a hydrophobic anchor .
  • DFT Calculations : Assess the electronic effects of the 4-oxo group and methyl substituents on acidity (pKa) and reactivity .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Light/Temperature Stability : Store samples under UV light (254 nm) or elevated temperatures (40–60°C) to simulate accelerated degradation .

Methodological Notes

  • Synthesis : Use silanized glassware to prevent adsorption losses during purification .
  • SPE Extraction : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol are optimal for isolating carboxylic acid derivatives from biological matrices .
  • Crystallization : Recrystallize from petroleum ether or ethyl acetate/hexane mixtures to enhance purity .

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